Welcome to the BenchChem Online Store!
molecular formula C13H16O3 B1602110 ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate CAS No. 119304-96-0

ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate

Cat. No. B1602110
M. Wt: 220.26 g/mol
InChI Key: UKJHGKSYAFMJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09255090B2

Procedure details

To a solution of chroman-(4E)-ylidene-acetic acid ethyl ester and chroman-(4Z)-ylidene-acetic acid ethyl ester (1.68 g, 7.47 mmol, 1 eq.) in EtOH (91 mL) under N2, palladium on activated carbon (10 wt. %, 168 mg) was added. The flask was carefully evacuated and refilled with H2 (3×). The black suspension was stirred at 45° C. under an H2-atmosphere for 18 hours. The black suspension was filtered through Celite. The Celite was rinsed with EtOH. The filtrate was concentrated in vacuo to give (±)-chroman-4-yl-acetic acid ethyl ester as a grey oil. The product was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
91 mL
Type
solvent
Reaction Step One
Quantity
168 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:16])/[CH:5]=[C:6]1\[CH2:7][CH2:8][O:9][C:10]2[C:15]\1=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH3:2].C(OC(=O)/C=C1/CCOC2C/1=CC=CC=2)C>CCO.[Pd]>[CH2:1]([O:3][C:4](=[O:16])[CH2:5][CH:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[O:9][CH2:8][CH2:7]1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(/C=C/1\CCOC2=CC=CC=C12)=O
Name
Quantity
1.68 g
Type
reactant
Smiles
C(C)OC(\C=C/1\CCOC2=CC=CC=C12)=O
Name
Quantity
91 mL
Type
solvent
Smiles
CCO
Name
Quantity
168 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The black suspension was stirred at 45° C. under an H2-atmosphere for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was carefully evacuated
ADDITION
Type
ADDITION
Details
refilled with H2 (3×)
FILTRATION
Type
FILTRATION
Details
The black suspension was filtered through Celite
WASH
Type
WASH
Details
The Celite was rinsed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)OC(CC1CCOC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.